Istaroxim

Übersicht

Beschreibung

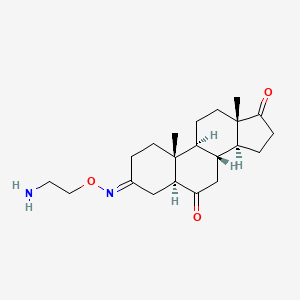

Istaroxim ist ein Prüfpräparat, das in erster Linie zur Behandlung von akuter dekompensierter Herzinsuffizienz entwickelt wurde. Es ist ein synthetisches Steroidderivat mit einem einzigartigen dualen Wirkmechanismus, der sowohl inotrope als auch lusitrope Effekte umfasst. This compound verstärkt die Kontraktilität des Herzens und fördert die Relaxation, was es zu einem vielversprechenden Kandidaten für die Herzinsuffizienztherapie macht .

Wissenschaftliche Forschungsanwendungen

Istaroxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Steroidchemie und Reaktionsmechanismen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die zelluläre Calciumverarbeitung und Signalwege.

Medizin: In erster Linie erforscht für sein Potenzial zur Behandlung von akuter dekompensierter Herzinsuffizienz durch Verbesserung der Herzmuskelkontraktilität und Relaxation.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Herz-Kreislauf-Arzneimittel und Therapien

Wirkmechanismus

This compound entfaltet seine Wirkungen durch einen dualen Wirkmechanismus:

Hemmung der Natrium/Kalium-Adenosintriphosphatase (Na+/K+ ATPase): Diese Hemmung erhöht die intrazelluläre Natriumkonzentration, was die treibende Kraft des Natrium/Calcium-Austauschers umkehrt und zu erhöhten intrazellulären Calciumkonzentrationen führt. Dies verstärkt die Kontraktilität des Herzens.

Stimulation der Sarkoplasmatischen/Endoplasmatischen Retikulum Calcium ATPase Isoform 2a (SERCA2a): Diese Stimulation erhöht die Geschwindigkeit der Calciumeinlagerung in das sarkoplasmatische Retikulum, was die Relaxation des Herzens fördert

Wirkmechanismus

Target of Action

Istaroxime primarily targets two key proteins: the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and the sarcoplasmic calcium ATPase isoform 2a (SERCA2a) . These proteins play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for the proper functioning of cardiac muscle cells .

Mode of Action

Istaroxime acts as a positive inotropic agent . It mediates its action through inhibition of Na+/K+ ATPase , which increases intracellular sodium levels . This reversal of the driving force of the sodium/calcium exchanger inhibits calcium extrusion and possibly facilitates calcium entry . Additionally, istaroxime increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx . Together, these changes in calcium handling increase cell contraction .

Biochemical Pathways

The inhibition of Na+/K+ ATPase and the stimulation of SERCA2a by istaroxime affect the calcium signaling pathway in cardiac muscle cells . The increased intracellular calcium concentration enhances the contractility of the heart muscle cells, leading to improved heart function .

Pharmacokinetics

It is known that istaroxime has ashort half-life . It undergoes extensive metabolism to a molecule named PST3093, which has a substantially longer half-life than istaroxime . This metabolite retains the effects of the parent compound, making it suitable for chronic administration .

Result of Action

The action of istaroxime results in increased cardiac contractility and accelerated relaxation . This is due to the increased intracellular calcium concentration, which enhances the contractility of the heart muscle cells . Additionally, istaroxime enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .

Biochemische Analyse

Biochemical Properties

Istaroxime plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It primarily inhibits sodium/potassium adenosine triphosphatase (Na+/K+ ATPase), leading to an increase in intracellular sodium levels. This inhibition reverses the driving force of the sodium/calcium exchanger, thereby increasing intracellular calcium levels . Additionally, Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum . These interactions result in improved cardiac contractility and relaxation.

Cellular Effects

Istaroxime exerts significant effects on various cell types and cellular processes. In cardiac muscle cells, it increases intracellular calcium levels, which enhances cell contraction . Istaroxime also accelerates the inactivation state of L-type calcium channels, allowing for increased calcium influx . Furthermore, it reduces the interaction between SERCA2a and phospholamban, thereby increasing the affinity of SERCA2a for cytosolic calcium . These cellular effects contribute to improved cardiac function and reduced symptoms of heart failure.

Molecular Mechanism

The molecular mechanism of Istaroxime involves its dual action on Na+/K+ ATPase and SERCA2a. By inhibiting Na+/K+ ATPase, Istaroxime increases intracellular sodium levels, which in turn reduces the driving force for the sodium/calcium exchanger, leading to increased intracellular calcium . This elevated calcium level enhances the efficacy of calcium-triggered sarcoplasmic reticulum calcium release . Additionally, Istaroxime stimulates SERCA2a, promoting rapid calcium sequestration into the sarcoplasmic reticulum . These molecular interactions result in enhanced cardiac contractility and relaxation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Istaroxime have been observed to change over time. Istaroxime has a short half-life of approximately one hour, which influences its temporal effects . Studies have shown that Istaroxime improves hemodynamic and echocardiographic parameters in the short term, making it a promising strategy for acute heart failure management

Dosage Effects in Animal Models

The effects of Istaroxime vary with different dosages in animal models. In diabetic cardiomyopathy models, a concentration of 100 nanomoles per liter of Istaroxime was found to improve intracellular calcium handling and diastolic dysfunction . Higher doses of Istaroxime have been associated with gastrointestinal intolerance and dose-related side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Istaroxime is involved in metabolic pathways that regulate calcium dynamics within cardiac cells. It inhibits the Na+/K+ pump and activates SERCA2a, leading to increased intracellular calcium content and rapid calcium sequestration into the sarcoplasmic reticulum . The main metabolite of Istaroxime, PST3093, retains the pharmacodynamic properties of its parent compound and selectively stimulates SERCA2a . These metabolic pathways contribute to the overall efficacy of Istaroxime in improving cardiac function.

Transport and Distribution

Istaroxime is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It reduces the activity of sodium-potassium adenosine triphosphatase and stimulates sarcoplasmic calcium ATPase isoform 2 reuptake function

Subcellular Localization

The subcellular localization of Istaroxime is primarily within the sarcoplasmic reticulum of cardiac muscle cells. It enhances calcium sequestration by stimulating SERCA2a and reducing the interaction between SERCA2a and phospholamban This localization is crucial for its role in improving calcium dynamics and cardiac function

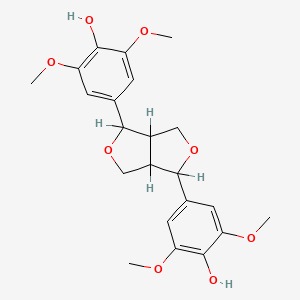

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Istaroxim umfasst mehrere Schritte, beginnend mit Androstenedion. Die wichtigsten Schritte umfassen die Einführung einer Aminoethoxygruppe und die Bildung eines Oxims. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Transformationen zu erleichtern. Detaillierte Synthesewege sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Skalierung der Reaktionen, die Kontrolle der Reaktionsbedingungen und die Verwendung von Reinigungsverfahren wie Kristallisation und Chromatographie. Die genauen industriellen Verfahren sind proprietär und spezifisch für den jeweiligen Hersteller .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Istaroxim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine ergibt .

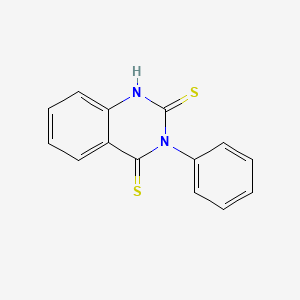

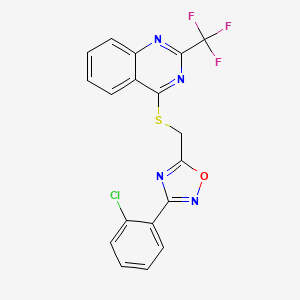

Vergleich Mit ähnlichen Verbindungen

Istaroxim ist durch seinen dualen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Digoxin: Ein weiteres inotropes Mittel, das die Na+/K+ ATPase hemmt, aber nicht SERCA2a stimuliert.

Levosimendan: Verbessert die Kontraktilität des Herzens durch Sensibilisierung von Troponin C für Calcium, hemmt aber nicht die Na+/K+ ATPase.

Milrinone: Ein Phosphodiesterase-Inhibitor, der die intrazellulären cAMP-Spiegel erhöht, was zu einem erhöhten Calciumeinstrom führt, aber SERCA2a nicht beeinflusst

Die Kombination aus Na+/K+ ATPase-Hemmung und SERCA2a-Stimulation macht this compound zu einem einzigartigen und vielversprechenden Kandidaten für die Herzinsuffizienztherapie.

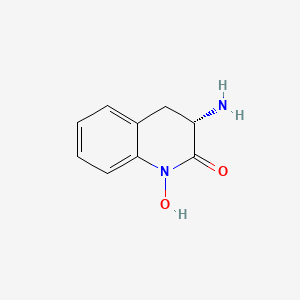

Eigenschaften

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)